Lipophilicity Differential vs Free Acid
The methyl esterification of Methyl 3-amino-2,4,6-tribromobenzoate substantially increases its lipophilicity relative to its free acid analog, 3-amino-2,4,6-tribromobenzoic acid. This is a critical parameter for passive membrane diffusion in cell-based assays [1] .
| Evidence Dimension | Lipophilicity (Predicted XLogP3-AA / XLogP) |
|---|---|
| Target Compound Data | 3.58 (Predicted ALogP) |
| Comparator Or Baseline | 3-amino-2,4,6-tribromobenzoic acid (Free acid): 2.8 (XLogP3-AA) |
| Quantified Difference | The target ester exhibits a +0.78 unit increase in predicted LogP compared to its free acid counterpart. |
| Conditions | Predicted computational values; PubChem XLogP3-AA 3.0 and vendor-provided ALogP data. |
Why This Matters
The increased lipophilicity of the methyl ester suggests improved passive cellular permeability, making it a more suitable candidate for cell-based assays or prodrug strategies compared to the more polar, charged acid form.
- [1] PubChem. (2025). 3-Amino-2,4,6-tribromobenzoic acid. Computed Properties: XLogP3-AA. View Source
